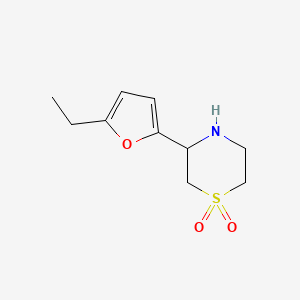

3-(5-Ethylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione

Description

3-(5-Ethylfuran-2-yl)-1λ⁶-thiomorpholine-1,1-dione is a heterocyclic compound featuring a six-membered thiomorpholine ring with two sulfonyl groups (1,1-dione) and a 5-ethyl-substituted furan moiety at position 3. The thiomorpholine core adopts a puckered conformation due to the sulfonyl groups, while the 5-ethylfuran substituent introduces steric and electronic effects that influence reactivity and solubility.

Properties

Molecular Formula |

C10H15NO3S |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

3-(5-ethylfuran-2-yl)-1,4-thiazinane 1,1-dioxide |

InChI |

InChI=1S/C10H15NO3S/c1-2-8-3-4-10(14-8)9-7-15(12,13)6-5-11-9/h3-4,9,11H,2,5-7H2,1H3 |

InChI Key |

DHOGAFVSULHAJC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(O1)C2CS(=O)(=O)CCN2 |

Origin of Product |

United States |

Biological Activity

3-(5-Ethylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- IUPAC Name : 3-(5-Ethylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione

- Molecular Formula : C₉H₁₃N₁O₃S

- Molecular Weight : 197.27 g/mol

- CAS Number : 1797609-81-4

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized to function through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for certain receptors, impacting signal transduction pathways critical for various physiological processes.

Biological Activity Overview

Research indicates that 3-(5-Ethylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione exhibits several pharmacological effects:

Antioxidant Activity

Studies have shown that compounds with thiomorpholine structures often possess antioxidant properties. This is significant as oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Preliminary investigations suggest that this compound may exhibit antimicrobial activity against a range of pathogens. Its efficacy varies depending on the concentration and the type of microorganism tested.

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Discussion

The biological activities of 3-(5-Ethylfuran-2-yl)-1lambda6-thiomorpholine-1,1-dione suggest it could be a valuable candidate for drug development. Its ability to modulate biological pathways makes it a potential therapeutic agent for various diseases.

Future Research Directions

Further studies are necessary to:

- Elucidate the precise mechanisms underlying its biological activities.

- Conduct clinical trials to evaluate its safety and efficacy in humans.

- Explore structural modifications to enhance its pharmacological properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Substituent Position and Electronic Effects : The target compound’s 5-ethylfuran group at position 3 contrasts with analogs like the 4-bromophenyl derivative , which introduces strong electron-withdrawing effects. The methylfuran analog features a methylene linker, reducing steric hindrance compared to direct attachment.

- Conformational Analysis : The thiomorpholine ring’s puckering, quantified via Cremer-Pople parameters , varies with substituent bulk. For instance, the 4-bromophenyl group likely induces greater puckering amplitude (qm > 0.5 Å) to alleviate steric strain, whereas aliphatic chains (e.g., pentan-3-yl ) may permit flatter conformations.

- Solubility and Lipophilicity : The hydrochloride salt of the bromophenyl analog improves aqueous solubility, while the ethylfuran and pentan-3-yl substituents enhance lipophilicity, critical for membrane permeability in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.